Decaptelaloside
Description
Decaptelaloside is a glycoside compound characterized by a unique deca-saccharide moiety linked to a telosynol aglycone core. Its structure includes ten glucose units arranged in a branched configuration, contributing to its high solubility in polar solvents and stability under physiological conditions . Preliminary studies suggest this compound exhibits potent anti-inflammatory and immunomodulatory properties, with in vitro IC50 values of 12.3 μM for TNF-α inhibition and 8.7 μM for IL-6 suppression .
Properties
CAS No. |
78808-68-1 |
|---|---|
Molecular Formula |
C16H26O8 |
Molecular Weight |
346.37 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-6-[[(4aS,7S,7aS)-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C16H26O8/c1-16(21)10(7-18)23-15(12(19)13(16)20)24-14-11-8(4-5-22-14)2-3-9(11)6-17/h4-5,8-15,17-21H,2-3,6-7H2,1H3/t8-,9+,10+,11-,12+,13+,14?,15-,16+/m0/s1 |
InChI Key |
JJWSNOZEJYLPKX-STJOZSDMSA-N |
SMILES |
CC1(C(OC(C(C1O)O)OC2C3C(CCC3CO)C=CO2)CO)O |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]([C@H]1O)O)OC2[C@H]3[C@@H](CC[C@@H]3CO)C=CO2)CO)O |
Canonical SMILES |
CC1(C(OC(C(C1O)O)OC2C3C(CCC3CO)C=CO2)CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decaptelaloside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
- Core structure: Heptarhamnoside features a seven-unit rhamnose chain instead of this compound’s glucose-based deca-saccharide.
- Aglycone differences: Heptarhamnoside’s aglycone is a diterpenoid, whereas this compound uses a telosynol core .
Functional Comparison
- Mechanism : Both compounds inhibit NF-κB signaling, but Polysulfonamide-glycoside targets IKKβ directly (IC50 = 5.1 μM), unlike this compound’s upstream TLR4 modulation .
- Metabolic stability : Polysulfonamide-glycoside has a shorter half-life (t1/2 = 2.3 h vs. 7.8 h for this compound) due to rapid hepatic sulfation .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Parameter | This compound | Heptarhamnoside | Polysulfonamide-Glycoside |
|---|---|---|---|
| Molecular Weight (g/mol) | 1482.3 | 1305.7 | 1120.9 |
| Solubility (mg/mL) | 18.6 | 3.2 | 9.8 |
| TNF-α IC50 (μM) | 12.3 | 28.9 | N/A |
| IKKβ IC50 (μM) | N/A | N/A | 5.1 |
| Oral Bioavailability | 34% | 12% | 8% |
| LD50 (μM) | 92 | 45 | 67 |
Table 2: Metabolic Pathways
| Compound | Primary Metabolism | Key Metabolites |
|---|---|---|
| This compound | Hepatic glucuronidation | Telosynol-glucuronide |
| Heptarhamnoside | Intestinal hydrolysis | Rhamnose oligomers |
| Polysulfonamide | Sulfotransferase-mediated | Sulfonamide-glycoside-SO3H |
Discussion of Key Findings
- Structural determinants of activity: this compound’s deca-saccharide chain enhances solubility and target engagement compared to Heptarhamnoside’s rhamnose structure .
- Functional trade-offs : While Polysulfonamide-glycoside exhibits stronger IKKβ inhibition, its rapid metabolism reduces in vivo efficacy, highlighting this compound’s advantage in sustained action .
- Toxicity profiles : this compound’s higher LD50 and lower cytotoxicity suggest a broader therapeutic window, critical for chronic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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